molecular formula C6H5N3 B111998 4-Aminonicotinonitrile CAS No. 15827-84-6

4-Aminonicotinonitrile

Cat. No. B111998
CAS RN: 15827-84-6
M. Wt: 119.12 g/mol
InChI Key: LCUHGVFLYAQKDO-UHFFFAOYSA-N
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Description

4-Aminonicotinonitrile is a chemical compound with the molecular formula C6H5N3 . It is used in laboratory chemicals and the manufacture of chemical compounds.


Molecular Structure Analysis

The molecular structure of 4-Aminonicotinonitrile is characterized by a total of 14 bonds. There are 9 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 nitrile (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving 4-Aminonicotinonitrile have been studied using various electroanalytical tools. These tools can be utilized to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminonicotinonitrile include a molecular weight of 119.12 g/mol, a topological polar surface area of 62.7 Ų, and a complexity of 135 . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polarizability, and molar volume have also been reported .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field: Biomedical Sciences, specifically Oncology .
  • Summary of the Application: 4-Aminonicotinonitrile, specifically 2-amino-4,6-diphenylnicotinonitriles (APNs), have been synthesized and studied for their cytotoxicity against breast cancer cell lines .
  • Methods of Application: The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. The fluorescence spectra of the synthesized APNs in different solvents were also studied .
  • Results or Outcomes: Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug. The fluorescence spectra of the synthesized APNs revealed solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .

Application in Molluscicidal Activity

  • Scientific Field: Agricultural Sciences, specifically Pest Control .
  • Summary of the Application: A new series of nicotinonitrile derivatives were designed and synthesized to assess their molluscicidal activity .
  • Methods of Application: The nicotinonitrile compounds were synthesized from a starting material and characterized based on FTIR, 1H-NMR, and 13C-APT NMR spectra as well as elemental microanalyses. The compounds were then screened for their toxicity effect against M. cartusiana land snails .
  • Results or Outcomes: The nicotinonitrile-2-thiolate salts 4a and 4b had good mortality compared with that of Acetamiprid, a reference compound. The results of the in vivo effect of the prepared nicotinonitrile molecules on biochemical parameters indicated a reduction in the level of AChE and TSP as well as an increase in the concentration of transaminases (ALT and AST) .

Application in Nanoparticle Synthesis

  • Scientific Field: Nanotechnology .
  • Summary of the Application: Nanoparticles (NPs) have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . 4-Aminonicotinonitrile can be used in the synthesis of these nanoparticles .
  • Methods of Application: Biological methods are used for the synthesis of NPs because biological methods are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive . Microbes use metal capture, enzymatic reduction, and capping to create nanoparticles .
  • Results or Outcomes: The use of microorganisms (especially marine microbes) for synthesis of metallic NPs is environmentally friendly .

Application in Antimicrobial Strategies

  • Scientific Field: Biomedical Sciences, specifically Microbiology .
  • Summary of the Application: Nanomaterial-based strategies are being used in antimicrobial applications . 4-Aminonicotinonitrile can be used in the synthesis of these nanomaterials .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results or Outcomes: The details of the results or outcomes are not specified in the source .

Application in Siderophore Synthesis

  • Scientific Field: Microbiology .
  • Summary of the Application: Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron . 4-Aminonicotinonitrile can be used in the synthesis of these siderophores .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results or Outcomes: The details of the results or outcomes are not specified in the source .

Application in Nanotechnology Industry

  • Scientific Field: Nanotechnology .
  • Summary of the Application: Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products . 4-Aminonicotinonitrile can be used in the synthesis of these nanotechnology-enabled products .
  • Methods of Application: The details of the methods of application are not specified in the source .
  • Results or Outcomes: The details of the results or outcomes are not specified in the source .

Safety And Hazards

4-Aminonicotinonitrile is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

4-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUHGVFLYAQKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341927
Record name 4-Amino-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminonicotinonitrile

CAS RN

15827-84-6
Record name 4-Amino-nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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